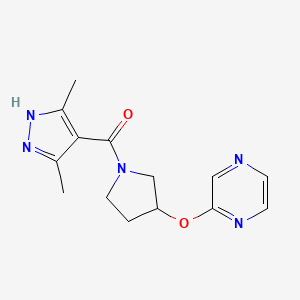

(3,5-dimethyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dimethyl-1H-pyrazole is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Molecular Structure Analysis

The molecular structure of 3,5-dimethyl-1H-pyrazole involves a pyrazole ring with two methyl groups attached . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Physical And Chemical Properties Analysis

3,5-Dimethyl-1H-pyrazole is a white solid that dissolves well in polar organic solvents . It has a molecular weight of 96.133 g/mol, a density of 1.027 g/cm3, a melting point of 107.5 °C, and a boiling point of 218 °C .

Applications De Recherche Scientifique

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Researchers have investigated the potential of pyrazole derivatives as antileishmanial agents. The compound may exhibit activity against Leishmania parasites, making it a candidate for further exploration in this field .

Antimalarial Properties

Malaria remains a global health challenge, and novel antimalarial agents are urgently needed. Pyrazole-based compounds have demonstrated antimalarial activity. Our compound could potentially interfere with the Plasmodium parasite’s life cycle, providing a new avenue for drug development .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Some pyrazole derivatives exhibit anti-inflammatory properties by modulating cytokines, enzymes, and signaling pathways. Our compound might contribute to this area by suppressing inflammatory responses .

Metal Coordination Chemistry

The pyrazole and pyrrolidine moieties in our compound can serve as ligands for metal ions. Researchers have explored their coordination chemistry, leading to the design of metal complexes with diverse applications. These complexes could find use in catalysis, materials science, and bioinorganic chemistry .

Molecular Docking Studies

Computational approaches, such as molecular docking, help predict how a compound interacts with biological targets. By simulating binding interactions, researchers can identify potential drug candidates. Our compound could undergo docking studies against specific protein targets, aiding drug discovery .

Organic Synthesis and Medicinal Chemistry

The synthetic accessibility of our compound makes it valuable for organic chemists. It can serve as a building block for more complex molecules or be modified to enhance specific properties. Medicinal chemists may explore its derivatives for drug design and optimization .

Propriétés

IUPAC Name |

(3,5-dimethyl-1H-pyrazol-4-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c1-9-13(10(2)18-17-9)14(20)19-6-3-11(8-19)21-12-7-15-4-5-16-12/h4-5,7,11H,3,6,8H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYMBIAFWWOQRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(=O)N2CCC(C2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2834725.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2834726.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2834727.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2834728.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2834730.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2834734.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2834741.png)